N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a thiazole ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide group. One common method involves the reaction of 3-chlorobenzylamine with thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide moiety may enhance binding affinity and specificity. Pathways involved could include inhibition of protein kinases or modulation of ion channels.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)acrylamide
- N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-nitrobenzamide
Uniqueness
N-(5-(3-chlorobenzyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of the 3,4,5-trimethoxybenzamide group, which can impart distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c1-25-16-9-13(10-17(26-2)18(16)27-3)19(24)23-20-22-11-15(28-20)8-12-5-4-6-14(21)7-12/h4-7,9-11H,8H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOGYIJTOYZCSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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